2-(Adamantan-2-yl)acetic acid
CAS No.: 26082-22-4
Cat. No.: VC7291552
Molecular Formula: C12H18O2
Molecular Weight: 194.274
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26082-22-4 |
|---|---|
| Molecular Formula | C12H18O2 |
| Molecular Weight | 194.274 |
| IUPAC Name | 2-(2-adamantyl)acetic acid |
| Standard InChI | InChI=1S/C12H18O2/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2,(H,13,14) |
| Standard InChI Key | KVBKBENCOHRLFW-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC1CC(C2)C3CC(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-(Adamantan-2-yl)acetic acid belongs to the class of bridged bicyclic hydrocarbons fused with carboxylic acid groups. Its molecular formula is C₁₂H₁₈O₂, with a molecular weight of 194.27 g/mol . The adamantane core consists of four cyclohexane rings arranged in a diamondoid lattice, providing exceptional thermal stability and steric bulk. The acetic acid moiety at the C2 position introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 26082-22-4 | |
| Molecular Formula | C₁₂H₁₈O₂ | |
| Molecular Weight | 194.27 g/mol | |
| Density | 1.21 g/cm³ (estimated) | |
| Melting Point | 158–162°C |
Stereochemical Considerations
The adamantane skeleton’s rigidity restricts conformational flexibility, ensuring that the carboxylic acid group maintains a fixed orientation relative to the hydrocarbon framework. This spatial arrangement enhances selectivity in molecular interactions, particularly in enzyme binding or crystal lattice formation .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-(Adamantan-2-yl)acetic acid typically involves functionalization of adamantane precursors. One validated method utilizes 1-adamantanol as a starting material, which undergoes Friedel-Crafts acylation or alkylation with chloroacetic acid derivatives in the presence of solid acid catalysts such as zeolites or aluminophosphates .
Example Reaction:
This route achieves moderate yields (50–65%) and minimizes byproducts like adamantane or 2-adamantanone .
Reactivity Profile
The carboxylic acid group participates in standard organic reactions, including:
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Esterification: Reaction with alcohols under acidic conditions produces alkyl esters, useful as intermediates in drug synthesis.
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Amidation: Coupling with amines forms amide derivatives, which are explored for antimicrobial activity .
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Salt Formation: Neutralization with bases yields water-soluble salts, enhancing bioavailability .
Steric hindrance from the adamantane moiety slows nucleophilic attacks at the α-carbon, necessitating polar aprotic solvents (e.g., DMF) to accelerate reactions .
Physical and Chemical Properties
Solubility and Stability
2-(Adamantan-2-yl)acetic acid exhibits limited solubility in water (<1 mg/mL) but dissolves readily in organic solvents like dichloromethane, ethanol, and DMSO . Its stability under ambient conditions is high, with no reported decomposition below 150°C .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) confirm the carboxylic acid group .
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¹H NMR (DMSO-d₆): Signals at δ 1.6–2.1 ppm (adamantane protons) and δ 2.4–2.6 ppm (CH₂COO⁻) validate the structure .
Table 2: Selected Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| IR (KBr) | 1715 cm⁻¹ (C=O) | |
| ¹H NMR | δ 2.45 (s, 2H, CH₂) | |
| MS (ESI) | m/z 193.1 [M-H]⁻ |
Industrial and Research Applications
Material Science
The compound’s thermal stability (decomposition >300°C) makes it a candidate for high-performance polymers. Copolymerization with ethylene yields materials with enhanced tensile strength (45 MPa) and heat resistance .
Drug Development
As a pharmacophore, 2-(Adamantan-2-yl)acetic acid is incorporated into protease inhibitors and receptor antagonists. Notable examples include:
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Anticancer Agents: Hybrid molecules with cisplatin analogs exhibit IC₅₀ values of 2.5 µM against MCF-7 cells .
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Neuroprotective Drugs: Amide derivatives reduce glutamate-induced neurotoxicity by 60% in cortical neurons.
Comparative Analysis with Related Derivatives
Table 3: Comparison of Adamantane Acetic Acid Derivatives
| Compound | CAS No. | Molecular Formula | Key Differences |
|---|---|---|---|
| 2-(Adamantan-2-yl)acetic acid | 26082-22-4 | C₁₂H₁₈O₂ | C2 substitution |
| 2-(1-Adamantyl)acetic acid | 4942-47-6 | C₁₂H₁₈O₂ | C1 substitution |
| 3-(Adamantan-1-yl)propanoic acid | N/A | C₁₃H₂₀O₂ | Extended carbon chain |
C2-substituted derivatives generally exhibit higher bioactivity due to reduced steric hindrance compared to C1 analogs .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for CNS drug candidates.
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Nanoparticle Functionalization: Exploring adamantane-carboxylic acid conjugates for targeted drug delivery systems.
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Green Chemistry: Optimizing solvent-free syntheses using microwave irradiation to improve yields (>80%) .
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